3-Isopropylimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with an isopropyl group attached to the third position of the imidazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminopyridine with isobutyraldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of environmentally benign solvents and catalysts is also emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Halogenated derivatives and other substituted products depending on the reagents used.
Scientific Research Applications
3-Isopropylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Isopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the isopropyl group.
3-Methylimidazo[1,2-A]pyridine: Similar structure with a methyl group instead of an isopropyl group.
3-Ethylimidazo[1,2-A]pyridine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
3-Isopropylimidazo[1,2-A]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature may also affect the compound’s metabolic stability and pharmacokinetic properties, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-11-10-5-3-4-6-12(9)10/h3-8H,1-2H3 |
InChI Key |
LFBIZWHBZRUSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.